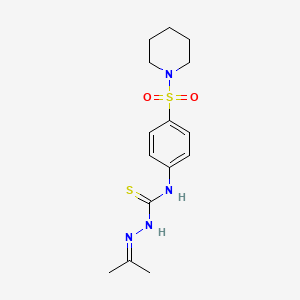
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 4-position, a nitroso group at the 5-position, and a piperidinyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one typically involves multiple steps. One common synthetic route includes the following steps :
Starting Material: 6-amino-2-sulfanyl-4(3H)-pyrimidone monohydrate.
Step 1: Methylation using ethanol, triethylamine, and methyl iodide at room temperature.
Step 2: Nitrosation using sodium nitrite and glacial acetic acid.
Step 3: Reaction with piperidine in ethanol and water under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-5-nitro-2-piperidin-1-yl-1H-pyrimidin-6-one.
Reduction: Formation of 4,5-diamino-2-piperidin-1-yl-1H-pyrimidin-6-one.
Substitution: Formation of various substituted pyrimidines depending on the substituent introduced.
Scientific Research Applications
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of lipoxygenase.
Medicine: Explored for its antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets :
Enzyme Inhibition: It acts as an inhibitor of enzymes such as lipoxygenase, which is involved in the metabolism of fatty acids.
Antioxidant Activity: It can scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation.
Comparison with Similar Compounds
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one can be compared with other similar compounds :
Similar Compounds: 4-amino-5-nitro-2-piperidin-1-yl-1H-pyrimidin-6-one, 4,5-diamino-2-piperidin-1-yl-1H-pyrimidin-6-one.
Uniqueness: The presence of both an amino and a nitroso group on the pyrimidine ring makes it unique in terms of its reactivity and potential biological activities.
Properties
CAS No. |
90644-27-2 |
|---|---|
Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N5O2/c10-7-6(13-16)8(15)12-9(11-7)14-4-2-1-3-5-14/h1-5H2,(H3,10,11,12,15) |
InChI Key |
JDGUXSACQOFAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(C(=O)N2)N=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14019393.png)


![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)

![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)
